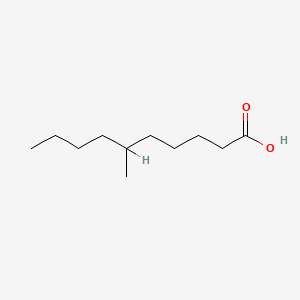

6-methyldecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

53696-14-3 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

6-methyldecanoic acid |

InChI |

InChI=1S/C11H22O2/c1-3-4-7-10(2)8-5-6-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) |

InChI Key |

NVOAFFMZXPOERM-SNVBAGLBSA-N |

SMILES |

CCCCC(C)CCCCC(=O)O |

Canonical SMILES |

CCCCC(C)CCCCC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decanoic acid, 6-methyl-; 6-methyldecanoic acid; 6-methyl-decanoic acid. |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 6 Methyldecanoic Acid

General Branched-Chain Fatty Acid Biosynthesis

The synthesis of BCFAs, including 6-methyldecanoic acid, relies on the core machinery of fatty acid synthesis, with key variations that introduce branching.

Involvement of Acetyl-CoA and Malonate Elongation Pathways

The fundamental building block for most fatty acid synthesis is acetyl-CoA, which is primarily derived from the breakdown of carbohydrates through glycolysis. wikipedia.org The process of chain elongation in fatty acid synthesis involves the sequential addition of two-carbon units. ontosight.ai This is facilitated by the carboxylation of acetyl-CoA to form malonyl-CoA, which then serves as the donor for the growing fatty acid chain. nih.govresearchgate.net This elongation is a cyclical process catalyzed by the fatty acid synthase (FAS) complex of enzymes. wikipedia.orgresearchgate.net

Role of Methylmalonate Incorporation

A key deviation from straight-chain fatty acid synthesis is the incorporation of methylmalonyl-CoA in place of malonyl-CoA. nih.govnih.gov This substitution is what introduces a methyl branch onto the fatty acid backbone. nih.govnih.gov While fatty acid synthase primarily utilizes malonyl-CoA, it can promiscuously use methylmalonyl-CoA, leading to the formation of methyl-branched fatty acids. nih.govresearchgate.net However, the rate of fatty acid synthesis can be significantly reduced when methylmalonyl-CoA is present. nih.govnih.govoup.com In some cases, the presence of both acetyl-CoA and malonyl-CoA is required for the incorporation of methylmalonyl-CoA into fatty acids. oup.com The accumulation of methylmalonic acid and its precursor, propionic acid, can lead to the formation of abnormal odd-numbered carbon and branched-chain fatty acids. taylorandfrancis.com

Origin from Branched-Chain Amino Acid Precursors (Valine, Leucine (B10760876), Isoleucine)

The primers for the synthesis of many branched-chain fatty acids are derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. wikipedia.orgresearchgate.netfrontiersin.org These amino acids are first transaminated to form their corresponding α-keto acids. wikipedia.orgresearchgate.net Subsequent oxidative decarboxylation of these α-keto acids by the branched-chain α-keto acid dehydrogenase (BCKD) complex yields short-chain branched acyl-CoA primers. wikipedia.orgfrontiersin.orgresearchgate.net Specifically, valine gives rise to isobutyryl-CoA (a precursor for iso-series BCFAs), leucine to isovaleryl-CoA (also for iso-series), and isoleucine to 2-methylbutyryl-CoA (a precursor for anteiso-series BCFAs). wikipedia.org These primers then enter the fatty acid synthesis pathway for elongation.

Specific Biosynthetic Routes to Methyl-Branched Decanoic Acids

While the general principles of BCFA synthesis provide a framework, the specific formation of this compound involves a dedicated enzymatic machinery and has been elucidated through sophisticated experimental techniques.

Enzymatic Machinery and Key Synthases

The synthesis of methyl-branched fatty acids is a multi-step process regulated by a suite of enzymes. ontosight.ai Key players include ketoacyl synthases (KAS), which catalyze the chain elongation, and methyltransferases, which are responsible for adding the methyl group. ontosight.ai In some organisms, specific fatty acid synthase systems are dedicated to the production of branched-chain fatty acids. wikipedia.org For instance, some bacteria possess a branched-chain fatty acid synthesizing system that utilizes α-keto acids as primers. wikipedia.org Furthermore, enzymes like ECHDC1, a (m)ethylmalonyl-CoA decarboxylase, can limit the formation of methyl-branched fatty acids by degrading methylmalonyl-CoA. nih.govresearchgate.net In Mycobacterium bovis BCG, a specific enzyme, short chain mycocerosic acid synthase (SMAS), has been identified that utilizes methylmalonyl-CoA and various acyl-CoA primers to produce shorter methyl-branched fatty acids. nih.gov

Metabolic Fate and Transformations in Biological Systems (non-human)

The metabolic journey of this compound, a branched-chain fatty acid, within non-human biological systems involves a series of enzymatic transformations primarily aimed at energy production and molecular recycling. These pathways are crucial for organisms that either synthesize this fatty acid de novo or acquire it from their environment. The core processes involve its activation to a thioester, subsequent breakdown through oxidative pathways, and potential modifications through derivatization and conjugation.

Formation of Coenzyme A Thioesters

The initial and obligatory step in the metabolism of this compound, like other fatty acids, is its activation into a high-energy thioester derivative. This reaction is catalyzed by acyl-CoA synthetases and is fundamental for its subsequent participation in metabolic pathways.

The activation process involves the attachment of coenzyme A (CoA) to the carboxyl group of this compound, forming 6-methyldecanoyl-CoA. hmdb.calibretexts.org This thioesterification reaction is an ATP-dependent process. libretexts.org Fatty acids are first converted to their acyl phosphate, which then reacts with CoA to form the acyl-CoA thioester. libretexts.org This activation renders the fatty acid metabolically active and primed for degradation or other transformations. libretexts.org

The formation of thioesters is a critical juncture in fatty acid metabolism, serving as a gateway to various catabolic and anabolic pathways. libretexts.org Coenzyme A acts as a carrier molecule, and the thioester linkage is a high-energy bond that facilitates the subsequent enzymatic reactions. libretexts.orglibretexts.org

Oxidative Pathways (e.g., Mitochondrial and Peroxisomal β-oxidation)

Once activated to its CoA thioester form, 6-methyldecanoyl-CoA is primarily catabolized through β-oxidation, a cyclical process that sequentially shortens the fatty acid chain to produce acetyl-CoA, NADH, and FADH2. wikipedia.org This process occurs in both mitochondria and peroxisomes, with the location depending on the chain length and structure of the fatty acid. wikipedia.orgmdpi.com

Mitochondrial β-oxidation is the principal pathway for the breakdown of short, medium, and long-chain fatty acids. wikipedia.orgnih.gov The process involves a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. nih.govnih.gov Each cycle removes a two-carbon unit in the form of acetyl-CoA, which can then enter the citric acid cycle for complete oxidation and ATP production. wikipedia.org The position of the methyl group in this compound is significant; because the methyl group is on an even-numbered carbon (C6), it is expected to be extensively metabolized via β-oxidative cleavage. inchem.org

Peroxisomal β-oxidation handles very-long-chain fatty acids, dicarboxylic acids, and certain branched-chain fatty acids that are not efficiently processed by mitochondria. mdpi.comnih.gov While the core steps are similar to mitochondrial β-oxidation, there are key enzymatic differences. wikipedia.org For instance, the initial dehydrogenation step in peroxisomes is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide. wikipedia.org Peroxisomal β-oxidation is also less efficient at chain shortening and typically ceases at medium-chain acyl-CoAs like hexanoyl- or octanoyl-CoA, which are then transported to the mitochondria for complete oxidation. mdpi.com The metabolism of some branched-chain fatty acids requires specific enzymes to handle the methyl branches, such as α-methylacyl-CoA racemase, which is necessary for the breakdown of pristanic acid. nih.gov

The table below summarizes key aspects of these oxidative pathways for fatty acids.

| Feature | Mitochondrial β-oxidation | Peroxisomal β-oxidation |

| Location | Mitochondrial matrix wikipedia.org | Peroxisomes wikipedia.org |

| Substrate Preference | Short, medium, and long-chain fatty acids nih.gov | Very-long-chain and branched-chain fatty acids, dicarboxylic acids mdpi.comnih.gov |

| First Enzyme | Acyl-CoA dehydrogenase wikipedia.org | Acyl-CoA oxidase wikipedia.org |

| Electron Acceptor | FAD wikipedia.org | O2 (producing H2O2) wikipedia.org |

| End Products | Acetyl-CoA, NADH, FADH2 wikipedia.org | Acetyl-CoA, shortened acyl-CoAs, NADH mdpi.com |

Derivatization and Conjugation Mechanisms

Beyond direct oxidation, this compound and its metabolites can undergo derivatization and conjugation reactions. These processes can alter their biological activity, solubility, and facilitate excretion.

Derivatization can involve hydroxylation or other modifications to the fatty acid chain. For instance, in some biological contexts, fatty acids can be hydroxylated as part of their metabolism. nih.gov The resulting hydroxy fatty acids can have distinct biological roles or be intermediates for further breakdown.

Conjugation is a common metabolic route where fatty acids or their metabolites are linked to other molecules. A primary example is the conjugation with amino acids or glucuronic acid. inchem.org The accumulation of non-oxidized fatty acids can promote their conjugation with glycine (B1666218) and L-carnitine. nih.gov Carnitine conjugation is particularly important for transporting acyl-CoAs across the mitochondrial membrane for β-oxidation. nih.govnih.gov Glucuronide conjugates are often more water-soluble and are readily excreted. inchem.org

In some organisms, fatty acids can also be incorporated into more complex lipids. For example, thioester-activated fatty acids can be transferred to glycerol (B35011) to form acylglycerols, a key step in the synthesis of storage fats. libretexts.org

The table below outlines some of the potential derivatization and conjugation mechanisms.

| Mechanism | Description | Example |

| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the fatty acid chain. | Formation of hydroxy-methyldecanoic acids. nih.gov |

| Amino Acid Conjugation | The carboxyl group of the fatty acid is linked to an amino acid. | Conjugation with glycine. nih.gov |

| Carnitine Conjugation | Formation of an acylcarnitine for transport into mitochondria. | 6-methyldecanoylcarnitine. hmdb.canih.gov |

| Glucuronidation | Attachment of glucuronic acid to make the molecule more water-soluble for excretion. | Formation of a glucuronide conjugate. inchem.org |

| Incorporation into Complex Lipids | Esterification to a glycerol backbone to form triacylglycerols. | Synthesis of storage fats. libretexts.org |

Chemical Synthesis and Derivatization Strategies for 6 Methyldecanoic Acid

Enantioselective Synthesis and Stereochemical Control

Achieving stereochemical control is paramount in the synthesis of chiral molecules like 6-methyldecanoic acid, as different enantiomers can exhibit distinct biological activities. The primary strategies employed include enzymatic resolutions and the use of chiral starting materials.

Lipases are widely used biocatalysts in organic synthesis due to their high catalytic activity in organic solvents, broad substrate specificity, and excellent enantioselectivity. researchgate.netakjournals.com These enzymes, which belong to the serine hydrolase family, can differentiate between the enantiomers of a racemic mixture, making them ideal for kinetic resolutions. researchgate.netannualreviews.org

The lipase (B570770) from Candida rugosa (CRL) has been studied for its ability to catalyze the enantioselective esterification of various methyl-branched decanoic acids. diva-portal.org Research on the enantioselectivity of CRL towards a series of 3- to 8-methyldecanoic acids revealed a surprising ability of the enzyme to recognize remotely located stereocenters. diva-portal.org A notable trend was observed where the lipase showed a preference for the (S)-enantiomer when the methyl group was situated at an even-numbered carbon (positions 2, 4, 6, 8) and a preference for the (R)-enantiomer when the methyl group was at an odd-numbered carbon (positions 3, 5, 7). diva-portal.org For this compound, the lipase demonstrates a clear preference for the (S)-enantiomer. diva-portal.org

The enantiomeric ratio (E-value), a measure of a lipase's enantioselectivity, varies depending on the position of the methyl branch. The effectiveness of these resolutions can sometimes be influenced by reaction conditions, such as water activity, depending on the specific substrates and lipase used. jmb.or.kr

Table 1: Enantioselectivity of Candida rugosa Lipase (CRL) in the Esterification of Various Methyldecanoic Acids Data sourced from a study on lipase enantiorecognition. diva-portal.org

| Substrate | Enantiomeric Preference | Enantiomeric Ratio (E-value) |

|---|---|---|

| 3-Methyldecanoic acid | R | 22 |

| 4-Methyldecanoic acid | S | 6.3 |

| 5-Methyldecanoic acid | R | 68 |

| This compound | S | 2.3 |

| 7-Methyldecanoic acid | R | 12 |

| 8-Methyldecanoic acid | S | 4.7 |

The chiral building block or "chiral pool" approach is a powerful strategy in asymmetric synthesis. enamine.net This method utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the final target molecule. enamine.net

A generic method for synthesizing specific enantiomers of 4-methylalkanoic acids has been developed using the enantiomers of methyl 3-hydroxy-2-methylpropionate as the chiral starting material. researchgate.net This strategy can be adapted for other methyl-branched acids. The synthesis for (R)-4-methyloctanoic acid involves the following key steps: researchgate.net

Protection and Reduction: The hydroxyl group of methyl (S)-3-hydroxy-2-methylpropionate is protected, followed by reduction of the ester to a primary alcohol. researchgate.net

Activation and Coupling: The alcohol is converted to a tosylate, which then undergoes a copper(I)-catalyzed cross-coupling reaction with a suitable Grignard reagent (e.g., propylmagnesium chloride) to extend the carbon chain. researchgate.net

Chain Elongation and Final Product Formation: A sequence of deprotection, tosylation, and reaction with di-t-butyl malonate, followed by microwave-assisted decarboxylation, yields the final (R)-4-methyloctanoic acid. researchgate.net

This approach provides a reliable pathway to methyl-branched alkanoic acids of high enantiomeric purity, demonstrating the utility of chiral pool compounds in complex synthesis. diva-portal.orgresearchgate.net

Preparation of Labeled this compound Analogs

Isotopically labeled compounds are indispensable tools for studying metabolic pathways and reaction mechanisms. The synthesis of labeled this compound analogs involves incorporating isotopes such as ¹³C, ²H, or ¹⁸F.

One common strategy is to use a labeled precursor in the synthetic sequence. For instance, in studies of anaerobic alkane metabolism, 1-¹³C-labeled hexane (B92381) has been used to trace the carbon skeleton rearrangement during the formation of 4-methyloctanoic acid. A similar approach could be employed for this compound by starting with an appropriately labeled building block.

Furthermore, methods have been developed for the synthesis of radiolabeled amino acids that can be adapted for other carboxylic acids. The synthesis of (R)- and (S)-2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP) starts from enantiomerically pure (R)- or (S)-α-methyl-serine. nih.gov The key steps involve protection of the amino and carboxyl groups, formation of a cyclic sulfamidate intermediate, and finally, nucleophilic substitution with [¹⁸F]fluoride followed by deprotection. nih.gov This demonstrates a viable multi-step pathway to introduce a radiolabel into a complex chiral molecule.

Synthesis of Structurally Related Methyl-Branched Decanoic Acid Derivatives

3-Hydroxy-4-methyldecanoic acid (HMDA) is a naturally occurring hydroxy fatty acid found as a component in cyclotetradepsipeptides isolated from fungi. acs.org The synthesis of such β-hydroxy acids can be achieved with high stereocontrol.

A powerful method for this transformation is the asymmetric hydrogenation of β-keto esters. For example, the synthesis of (3S)-hydroxydecanoic acid (HDA) was achieved through the asymmetric hydrogenation of methyl 3-oxodecanoate. nih.gov This reaction utilizes a ruthenium catalyst complexed with a chiral BINAP ligand (Ru-(S)-BINAP) to stereoselectively reduce the ketone, yielding the desired (S)-hydroxy ester with high enantiomeric excess. nih.gov Subsequent hydrolysis of the ester provides the final hydroxy acid. This methodology is broadly applicable and represents a key strategy for accessing chiral β-hydroxy-substituted fatty acids like HMDA.

Table 2: Representative Synthesis of a β-Hydroxy Fatty Acid via Asymmetric Hydrogenation Based on the synthesis of (3S)-HDA. nih.gov

| Starting Material | Key Reagent/Catalyst | Intermediate Product | Final Product |

|---|---|---|---|

| Methyl 3-oxodecanoate | Ru-(S)-BINAP, H₂ | Methyl (S)-3-hydroxydecanoate | (S)-3-Hydroxydecanoic acid |

4-Methyldecanoic Acid: The synthesis of 4-methyldecanoic acid, a structural isomer of this compound, can be accomplished through various routes. One method utilizes a Claisen rearrangement, where hexanal (B45976) is converted in several steps to ethyl 4-methyleneoctanoate, which is then hydrogenated and saponified to yield the target acid. An alternative, stereoselective synthesis can be achieved using the chiral building block approach described previously, starting from enantiomers of methyl 3-hydroxy-2-methylpropionate. researchgate.net

Amino-Substituted Derivatives: The synthesis of amino-substituted branched-chain fatty acids is crucial for creating analogs of peptaibols and other bioactive peptides. nih.govthieme-connect.de A successful synthesis of (2S, 4S)- and (2S, 4R)-2-amino-4-methyldecanoic acids was achieved using a glutamate (B1630785) derivative as the starting material. nih.gov The key step in this synthesis was an Evans' asymmetric alkylation, which allowed for precise control of the stereochemistry at the α-carbon. nih.gov This highlights a powerful method for introducing an amino group with specific stereochemistry.

More general methods for α-amino acid synthesis are also applicable. The amidomalonate synthesis is a robust method that starts with diethyl acetamidomalonate. libretexts.org The process involves alkylation with an appropriate alkyl halide, followed by acidic hydrolysis and decarboxylation to yield the desired α-amino acid. libretexts.org Another common method is the reductive amination of an α-keto acid, where an α-keto acid is treated with ammonia (B1221849) and a reducing agent like NaBH₄ to form the amino acid. libretexts.org These established synthetic strategies provide versatile pathways for the preparation of various amino-substituted decanoic acid derivatives.

Ester Derivatives

The synthesis of ester derivatives of this compound is a key strategy for its purification, analysis, and further chemical transformation. Esterification can be achieved through various established chemical and enzymatic methods.

Standard acid-catalyzed esterification, such as the Fischer-Speier method, involves reacting this compound with an alcohol in the presence of a strong acid catalyst like sulfuric acid. byjus.comgoogle.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, which then readily reacts with an alcohol to form the corresponding ester. byjus.comresearchgate.net

A significant advancement in the synthesis of chiral esters of this compound is the use of enzyme-catalyzed kinetic resolution. Lipases, particularly from Candida rugosa (CRL), have been shown to be highly effective in the enantioselective esterification of various methyldecanoic acids. researchgate.netdiva-portal.org In a key study, racemic methyldecanoic acids were resolved through esterification with 1-hexadecanol (B1195841) in cyclohexane, catalyzed by immobilized CRL. researchgate.net The enzyme displayed a remarkable ability to distinguish between enantiomers even when the chiral center was remote from the reacting carboxyl group. researchgate.net For methyldecanoic acids with the methyl group on an even-numbered carbon, such as this compound, the lipase showed a preference for the (S)-enantiomer, leading to the formation of the (S)-ester and leaving behind the unreacted (R)-acid. researchgate.netdiva-portal.org

The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, was found to be surprisingly high for these reactions. researchgate.net This methodology provides a valuable route to enantiomerically enriched (S)-6-methyldecanoate esters and (R)-6-methyldecanoic acid. researchgate.netdiva-portal.org

| Substrate | Enantiopreference | E-value | Reference |

| 2-Methyldecanoic acid | S | 2.8-68 | researchgate.net |

| 3-Methyldecanoic acid | R | ~15-40 | researchgate.netdiva-portal.org |

| 4-Methyldecanoic acid | S | - | researchgate.net |

| 5-Methyldecanoic acid | R | - | researchgate.net |

| This compound | S | - | researchgate.net |

| 7-Methyldecanoic acid | R | - | researchgate.net |

| 8-Methyldecanoic acid | S | 25 | researchgate.net |

| This table summarizes the enantiopreference of Candida rugosa lipase (CRL) in the esterification of various methyldecanoic acids. |

Beyond simple alkyl esters, specialized derivatives are synthesized for analytical purposes. For the determination of enantiomeric excess, this compound can be converted into diastereomeric derivatives. This involves coupling the corresponding acid chloride with an enantiomerically pure chiral auxiliary, such as (S)-4-isopropyl-oxazolidine-2-selone. researchgate.net The resulting diastereomers can then be separated and quantified using techniques like NMR spectroscopy or chromatography. researchgate.net

Methodologies for Structural Modification and Functionalization

Structural modification of this compound involves altering either the carboxylic acid head group or the branched alkyl chain. These modifications open avenues to new compounds with potentially unique properties.

A fundamental functionalization is the reduction of the carboxylic acid group. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), this compound can be converted to its corresponding primary alcohol, 6-methyl-1-decanol. researchgate.net This alcohol serves as a versatile intermediate for further synthesis, for example, through conversion to a tosylate, which can be further reduced to yield (S)-5-methyldecane for configurational assignment studies. researchgate.net

More advanced strategies focus on the selective functionalization of the C-H bonds within the alkyl chain, which is historically challenging due to their inertness. researchgate.net Modern transition-metal catalysis offers powerful tools to overcome this. researchgate.net A leading strategy involves the use of a directing group, which coordinates to a metal catalyst (e.g., palladium) and delivers it to a specific C-H bond, enabling its activation and subsequent functionalization. researchgate.netrsc.org

While direct C-H functionalization on this compound itself is not widely reported, related methodologies on similar aliphatic acids and aldehydes demonstrate the principle's potential. rsc.orgrsc.org For instance, the palladium-catalyzed β-C-H arylation of linear aliphatic aldehydes has been achieved using a transient directing group (TDG) like 3-amino-3-methylbutanoic acid. rsc.orgrsc.org This approach, where the directing group binds reversibly to the substrate, allows for direct functionalization without the need for separate steps to install and remove the directing group. researchgate.netrsc.org The application of similar principles could theoretically allow for site-selective functionalization of the this compound backbone.

Another potential strategy for modifying the alkyl chain is isomerizing functionalization. researchgate.net This approach uses a catalyst to isomerize a double bond along the entire length of a fatty acid chain, with functionalization occurring selectively at the terminal position. researchgate.net While typically applied to unsaturated fatty acids, the concept of mobilizing a reactive site along an alkyl chain represents a frontier in fatty acid chemistry that could potentially be adapted for complex modifications. researchgate.net

| Modification Type | Reagent/Method | Functional Group Transformation | Product Class | Reference |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Carboxylic acid to Alcohol | Primary Alcohol | researchgate.net |

| Activation | Oxalyl chloride | Carboxylic acid to Acyl Chloride | Acyl Halide | researchgate.net |

| Derivatization | (S)-4-isopropyl-oxazolidine-2-selone | Carboxylic acid to Selone Ester | Analytical Derivative | researchgate.net |

| C-H Functionalization (Conceptual) | Palladium catalysis with a directing group | Methylene C-H to C-C or C-X bond | Varies (e.g., arylated acid) | researchgate.netrsc.orgrsc.org |

Advanced Analytical Methodologies for 6 Methyldecanoic Acid Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 6-methyldecanoic acid, enabling its isolation from complex mixtures. The choice of technique depends on the analytical goal, whether it is for comprehensive profiling, precise quantification, or high-resolution isomer separation.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including this compound. Due to the low volatility of free fatty acids, a derivatization step is required prior to analysis. Fatty acids are most commonly converted into their more volatile fatty acid methyl esters (FAMEs) through esterification or transesterification.

The separation of FAMEs is typically achieved on polar capillary columns, such as those with cyanopropyl-based stationary phases (e.g., DB-225ms, SP2560). nih.govresearchgate.netmdpi.com These columns separate FAMEs based on their boiling points, polarity, and geometric structure. Generally, for a given carbon number, branched-chain FAMEs like 6-methyl-decanoate have slightly shorter retention times than their straight-chain counterparts. The position of the methyl branch also influences the retention time, allowing for the potential differentiation of various methyl-decanoate isomers. researchgate.net

The mass spectrometer detector provides crucial information for identification. Using electron ionization (EI), FAMEs produce characteristic fragmentation patterns. The mass spectrum of a methyl-branched ester often includes fragments that can help pinpoint the location of the branch point. While a library spectrum for this compound methyl ester may not always be available, its identity can be inferred by comparing its spectrum and retention time to those of known standards and related branched-chain esters. researchgate.netnih.gov Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and resolve overlapping peaks in complex chromatograms. nih.gov

Table 1: Typical GC-MS Parameters for the Analysis of this compound as its Methyl Ester (FAME)

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | Acetyl-chloride/Methanol or BF3/Methanol |

| GC Column | Polar cyanopropyl-based capillary column (e.g., HP-88, DB-225ms) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial temp ~80-100°C, ramped to ~240-280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (ToF) |

| Acquisition Mode | Full Scan (for profiling) or Selected Ion Monitoring (SIM) (for target analysis) |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative for the quantitative analysis of fatty acids, often with simpler sample preparation compared to GC-MS. nih.gov This technique can analyze fatty acids in their native form, although derivatization is sometimes used to improve chromatographic retention and ionization efficiency. nih.gov

For analysis, reversed-phase liquid chromatography (RPLC) is commonly used, where separation is based on the hydrophobicity of the molecules. nih.govjsbms.jp this compound can be separated from other short- and medium-chain fatty acids using a C18 column with a gradient elution of an aqueous mobile phase (often containing a buffer like ammonium acetate) and an organic solvent such as acetonitrile or methanol. thermofisher.com

The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode, which efficiently generates the deprotonated molecule [M-H]⁻. For quantitative analysis, the highly selective technique of Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is employed. thermofisher.com In this mode, the precursor ion for this compound (m/z 185.15) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. This high specificity allows for accurate quantification even in complex biological matrices. nih.gov

Table 2: Proposed LC-MS/MS Parameters for Quantitative Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 5mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS Analysis Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion [M-H]⁻ | m/z 185.15 |

| Product Ion(s) | To be determined empirically (characteristic fragments of the carboxylate) |

The differentiation of this compound from its various positional isomers (e.g., 2-, 3-, 4-, 5-, 7-, 8-, and 9-methyldecanoic acid) is a significant analytical challenge. Standard chromatographic methods may not provide sufficient resolution for baseline separation of all isomers.

Advanced GC techniques utilizing very long, highly polar capillary columns (e.g., 75-100 m) with specialized stationary phases, such as those based on ionic liquids, can enhance the separation of FAME isomers. mdpi.com These columns offer different selectivity based on subtle differences in molecular shape and polarity, which can improve the resolution between closely eluting branched-chain isomers. mdpi.com

Furthermore, comprehensive two-dimensional gas chromatography (GCxGC) provides a substantial increase in separation power. glsciences.eu In GCxGC, the effluent from a primary column is sequentially trapped and then rapidly injected onto a second, shorter column with a different stationary phase. This results in a highly structured two-dimensional chromatogram where structurally related compounds, such as different classes of fatty acids, elute in distinct regions, facilitating the separation of isomers from other compounds in a complex sample. glsciences.eu

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound. Mass spectrometry provides molecular weight and fragmentation data, while NMR spectroscopy reveals the detailed carbon-hydrogen framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules like this compound. mmu.ac.ukresearchgate.net Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the complete connectivity of the molecule can be established.

¹H-NMR Spectroscopy : The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the methyl group at the C6 position (a doublet), the terminal methyl group (a triplet), the methine proton at C6 (a multiplet), and the various methylene groups along the aliphatic chain. The protons on the carbon adjacent to the carboxylic acid (C2) would appear as a triplet at a characteristically downfield shift (~2.3 ppm). orgchemboulder.com

¹³C-NMR Spectroscopy : The carbon NMR spectrum shows a unique signal for each carbon atom in a different chemical environment. The carbonyl carbon of the carboxylic acid is the most downfield signal (~179-180 ppm). libretexts.org The carbons of the methyl groups, the methine carbon, and the distinct methylene carbons would all have characteristic chemical shifts that can be predicted and assigned. compoundchem.comoregonstate.edu

By analyzing the chemical shifts, signal multiplicities (splitting patterns), and correlation signals in 2D NMR spectra, the position of the methyl branch can be unambiguously confirmed at the C6 position, distinguishing it from all other positional isomers.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 (COOH) | ~10-13 (singlet, broad) | ~180 |

| 2 (CH₂) | ~2.3 (triplet) | ~34 |

| 3 (CH₂) | ~1.6 (multiplet) | ~25 |

| 4 (CH₂) | ~1.3 (multiplet) | ~29 |

| 5 (CH₂) | ~1.3 (multiplet) | ~36 |

| 6 (CH) | ~1.4 (multiplet) | ~34 |

| 6-CH₃ | ~0.85 (doublet) | ~19 |

| 7 (CH₂) | ~1.3 (multiplet) | ~39 |

| 8 (CH₂) | ~1.3 (multiplet) | ~27 |

| 9 (CH₂) | ~1.3 (multiplet) | ~23 |

| 10 (CH₃) | ~0.88 (triplet) | ~14 |

Note: Predicted values are estimates based on standard chemical shift tables and may vary depending on solvent and experimental conditions.

The coupling of comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GCxGC-ToF-MS) represents a state-of-the-art technique for analyzing complex mixtures containing branched-chain fatty acids. wur.nl The high peak capacity and resolving power of GCxGC effectively separates isomers and isolates trace components from the sample matrix. glsciences.eu

The ToF mass analyzer is capable of very fast acquisition rates, which is essential to adequately sample the narrow peaks (often <100 ms wide) generated by the second dimension of the GCxGC separation. Furthermore, ToF analyzers provide high-quality, full-spectrum mass data without the mass discrimination seen in scanning instruments like quadrupoles. This allows for the deconvolution of co-eluting peaks and reliable library searching for compound identification. In metabolomics or food science studies, GCxGC-ToF-MS can be used to create detailed profiles of fatty acids, allowing for the clear identification and differentiation of this compound within a complex background of hundreds of other metabolites. wur.nl

Determination of Enantiomeric Excess (ee)

The enantiomeric excess (ee) is a critical parameter that defines the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%. The determination of ee for this compound can be accomplished through several instrumental methods.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating the enantiomers of this compound. This method typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of chiral carboxylic acids. scirp.orgresearchgate.net The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal separation. For acidic compounds like this compound, the addition of a small amount of a strong acid to the mobile phase can improve peak shape and resolution.

Table 1: Illustrative Chiral HPLC Parameters for Branched-Chain Carboxylic Acid Separation

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase | n-Hexane/2-Propanol with 0.1% Trifluoroacetic Acid |

| Detection | UV or Refractive Index (RI) |

This table provides a general example of conditions that could be adapted for the analysis of this compound based on common practices for similar compounds.

Gas Chromatography (GC): Enantioselective gas chromatography is another valuable tool for determining the ee of this compound. Prior to analysis, the carboxylic acid is typically derivatized to a more volatile form, most commonly a methyl ester (FAME). nih.govrestek.com The resulting FAMEs are then separated on a chiral capillary column. Cyclodextrin-based stationary phases are frequently used for the chiral separation of fatty acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a non-separative method for determining enantiomeric excess. nih.gov The CSA, itself an enantiomerically pure compound, forms transient diastereomeric complexes with the enantiomers of this compound. These diastereomeric complexes have distinct NMR spectra, resulting in separate signals for each enantiomer. BINOL-based amino alcohols are one class of CSAs that have shown excellent enantiodiscrimination for carboxylic acids. nih.gov The difference in chemical shifts (Δδ) between the signals of the two enantiomers in the presence of the CSA is proportional to the concentration of each enantiomer, allowing for the calculation of the ee.

Integration of Multi-Omics Approaches for Comprehensive Profiling (e.g., Lipidomics, Metabolomics)

To fully understand the biological significance of this compound, it is essential to move beyond simple quantification and place it within a broader metabolic context. The integration of multi-omics approaches, such as lipidomics and metabolomics, provides a powerful framework for achieving a comprehensive profile of this branched-chain fatty acid and its relationship with other biomolecules.

Metabolomics: Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample. By employing techniques such as gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS, metabolomics can quantify this compound alongside other fatty acids, amino acids, organic acids, and various other metabolites. nih.govcdc.gov This allows for the investigation of the metabolic pathways associated with this compound, including its biosynthesis, degradation, and potential impact on other metabolic routes. For instance, metabolomic profiling can help elucidate the relationship between branched-chain amino acid metabolism and the synthesis of branched-chain fatty acids. nih.gov

Integrated Multi-Omics Analysis: The true power of these "omics" technologies lies in their integration. By combining lipidomic and metabolomic data with other omics datasets, such as proteomics and transcriptomics, a more complete and systems-level understanding of the role of this compound can be achieved. For example, an integrated analysis could correlate the levels of this compound with the expression of specific enzymes involved in fatty acid metabolism (proteomics) and the transcription of the genes that code for these enzymes (transcriptomics). mdpi.comnih.gov This multi-layered approach can help to uncover novel biological functions, identify biomarkers associated with the presence of this compound, and elucidate the regulatory networks that govern its metabolism.

Table 2: Overview of Multi-Omics Approaches for this compound Profiling

| Omics Approach | Key Information Provided | Analytical Platforms |

| Lipidomics | Identification and quantification of complex lipids containing this compound; overall lipid profile alterations. | LC-MS/MS |

| Metabolomics | Quantification of this compound and related metabolites; pathway analysis. | GC-MS, LC-MS/MS |

| Proteomics | Expression levels of enzymes involved in branched-chain fatty acid metabolism. | LC-MS/MS |

| Transcriptomics | Gene expression levels of enzymes and regulatory proteins related to this compound metabolism. | RNA-Seq |

This integrated approach provides a holistic view of the molecular landscape surrounding this compound, moving from its basic chemical characterization to its functional role within a biological system.

Computational and Theoretical Investigations of 6 Methyldecanoic Acid

Molecular Dynamics Simulations to Elucidate Enzymatic Mechanisms

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions within a biological system, MD can provide a detailed view of the mechanisms underlying enzyme catalysis. chemrxiv.orgchemrxiv.org In the context of 6-methyldecanoic acid, MD simulations can be employed to understand how this branched-chain fatty acid interacts with the active site of an enzyme and the subsequent catalytic steps.

Researchers can construct a computational model of an enzyme known to metabolize fatty acids, with this compound placed in its active site. The simulation would then track the trajectories of all atoms in the system, revealing key information such as:

The specific binding orientation of this compound within the enzyme's active site.

The key amino acid residues involved in substrate recognition and binding.

The conformational changes in both the enzyme and the substrate during the catalytic process.

The role of water molecules and cofactors in the reaction mechanism.

For instance, in the study of methyltransferases, a class of enzymes that could potentially interact with fatty acid precursors, a combined MD and quantum mechanics (QM) approach has been used to reconstruct the native structure of the enzyme-substrate complex and investigate the key interactions. nih.govmdpi.com Such simulations can reveal the existence of different interaction patterns and highlight the role of specific residues in orienting the substrate for catalysis. nih.govmdpi.com Although not specifically focused on this compound, these methodologies are directly applicable to understanding its enzymatic processing.

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| System Size | ~50,000 - 100,000 atoms |

| Simulation Time | 100 - 1000 nanoseconds |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Prediction

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are indispensable for accurately determining the electronic structure and energetic properties of molecules. nih.gov These methods can be used to perform a thorough conformational analysis of this compound, identifying its most stable three-dimensional structures.

The presence of a methyl group on the sixth carbon and the flexibility of the decanoic acid chain allow for numerous possible conformations (rotamers). QC calculations can determine the relative energies of these conformers, providing insight into which shapes are most likely to exist under physiological conditions. researchgate.net This information is crucial, as the biological activity of a molecule is often dependent on its specific conformation. For carboxylic acids, it is generally believed that the syn conformation of the carboxyl group is preferred due to its energetic stability. nih.gov However, computational studies on simpler carboxylic acids have shown that the energy difference between syn and anti conformations can be significantly lowered by the presence of a solvent. nih.gov

Furthermore, QC methods can predict various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. researchgate.net By calculating these spectra for different low-energy conformers, a weighted average spectrum can be generated that can be directly compared with experimental data to confirm the molecule's structure. nih.gov This predictive capability is also valuable for identifying unknown compounds in complex biological samples. nih.gov

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| Conformer 1 (Global Minimum) | 0.00 | C4-C5-C6-C7 = 180° (anti) |

| Conformer 2 | 0.85 | C4-C5-C6-C7 = 60° (gauche) |

| Conformer 3 | 1.20 | C5-C6-C7-C8 = 60° (gauche) |

| Conformer 4 | 2.50 | O=C-O-H = 180° (anti-carboxyl) |

Structure-Based Ligand-Target Interaction Analysis (e.g., SARS-CoV proteins, general peptidomimetics)

Structure-based computational methods, particularly molecular docking, are used to predict how a ligand (in this case, this compound) might bind to the active or allosteric site of a protein target. This approach requires the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling.

In the context of SARS-CoV proteins, for example, the spike protein is a key target for inhibiting viral entry into host cells. nih.gov While there is no specific research on the interaction of this compound with SARS-CoV proteins, the methodology for such an investigation would involve docking the various conformations of this compound into the binding pockets of proteins like the spike protein's receptor-binding domain (RBD) or the main protease (Mpro). openbioinformaticsjournal.comrsc.orgresearchgate.net The results of these docking studies would provide a binding affinity score (e.g., in kcal/mol) and a predicted binding pose, highlighting potential hydrogen bonds and hydrophobic interactions. openbioinformaticsjournal.com

Similarly, this compound could be investigated as a component or a mimic of a peptide structure (a peptidomimetic). Peptidomimetics are designed to mimic the structure and function of peptides but with improved properties like stability and bioavailability. nih.govnih.gov Computational analysis can be used to assess how well a molecule like this compound, when incorporated into a larger structure, can replicate the spatial arrangement of side chains in a target peptide, for instance, an alpha-helix. nih.gov

| Protein Target | Binding Site | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| SARS-CoV-2 Spike Protein (RBD) | Hydrophobic pocket near ACE2 interface | -5.8 | Leu455, Phe486, Tyr489 |

| Enzyme Active Site | Catalytic pocket | -6.5 | His182, His185, Asn194 |

In Silico Analysis of Biosynthetic Pathways and Enzyme Specificity

Computational tools play a crucial role in the analysis and reconstruction of metabolic pathways, including the biosynthesis of fatty acids. researchgate.net By mining genomic and transcriptomic data, it is possible to identify the genes encoding the enzymes responsible for the synthesis of molecules like this compound. biorxiv.org Bioinformatics approaches can then be used to predict the function of these enzymes and piece together the entire biosynthetic pathway. researchgate.net

For branched-chain fatty acids, the biosynthesis often involves enzymes from the polyketide synthase (PKS) or fatty acid synthase (FAS) families. nih.gov In silico analysis can help identify the specific domains within these large enzyme complexes, such as methyltransferase (MT) domains that would be responsible for adding the methyl group at the C6 position. nih.govresearchgate.net By comparing the sequences of these domains to those of well-characterized enzymes, researchers can make predictions about their substrate specificity. nih.gov For example, a comparative analysis of MT domains can help classify them as C-MT, N-MT, or O-MT, based on the atom to which the methyl group is transferred. nih.govresearchgate.net

Future Research Directions

Exploration of Undiscovered Biosynthetic Enzymes and Genetic Regulation

The biosynthesis of branched-chain fatty acids (BCFAs) is known to diverge from the canonical straight-chain fatty acid synthesis pathway. In bacteria, the formation of BCFAs often initiates from branched-chain α-keto acids derived from the metabolism of amino acids like valine, leucine (B10760876), and isoleucine. wikipedia.orgfrontiersin.org These primers, such as 2-methylpropanyl-CoA and 3-methylbutyryl-CoA, are incorporated by the fatty acid synthase (FAS) system to produce iso and anteiso-branched fatty acids, where the methyl group is near the terminal end of the acyl chain. portlandpress.com

However, the formation of a methyl branch at the 6-position of a decanoic acid chain suggests a different mechanism, likely involving the incorporation of a methylmalonyl-CoA extender unit by a promiscuous fatty acid synthase during chain elongation. portlandpress.comnih.gov Future research must focus on identifying and characterizing the specific enzymes responsible for this mid-chain methylation. Key research questions include:

Identification of Key Enzymes: What specific ketoacyl synthase (KS) domain within the fatty acid synthase complex exhibits the substrate specificity required to incorporate a methyl group at the C6 position? nih.gov

Genetic Determinants: Which genes encode for the enzymes and regulatory proteins that control the production of 6-methyldecanoic acid? Genome mining of organisms known to produce mid-chain branched fatty acids will be a critical starting point.

Regulatory Networks: How is the expression of these biosynthetic genes regulated? Understanding the transcription factors and environmental signals that trigger or suppress the production of this compound is essential for controlling its synthesis. nih.govmdpi.com Investigating the feedback mechanisms, such as end-product inhibition, will also be crucial for engineering metabolic pathways. nih.gov

Elucidation of Novel Biological Activities and Signaling Pathways

The biological functions of many BCFAs are linked to their role in maintaining cell membrane fluidity, particularly in bacteria adapting to different environmental conditions. However, some BCFAs also act as signaling molecules. For instance, a compound tentatively identified as 2-methyldecanoic acid has been found in the anal scent glands of wolverines, suggesting a role in chemical signaling. wikipedia.org The biological activities and potential signaling pathways associated with this compound are entirely unknown and represent a significant frontier for research.

Future investigations should aim to:

Screen for Bioactivity: Systematically screen this compound for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Identify Cellular Receptors: Determine if this compound interacts with specific cellular receptors or signaling proteins. While its straight-chain counterpart, decanoic acid, is known to modulate pathways like the mTORC1 signaling complex, it is unknown if the methyl branch alters this activity. researchgate.netnih.govamsterdamumc.nl

Uncover Signaling Cascades: If receptor binding is identified, subsequent research should elucidate the downstream signaling cascades that are activated or inhibited. This would involve studying changes in protein phosphorylation, secondary messenger generation, and gene expression in response to the compound.

Development of Advanced Synthetic Routes for Stereoisomers

The methyl group at the 6-position of this compound creates a chiral center, meaning the molecule can exist as two distinct enantiomers, (R)-6-methyldecanoic acid and (S)-6-methyldecanoic acid. These stereoisomers may possess markedly different biological activities. Currently, no specific synthetic routes for the individual stereoisomers of this compound have been reported. The development of advanced, stereoselective synthetic methods is a prerequisite for studying the specific biological roles of each enantiomer.

Future research in this area should focus on:

Asymmetric Synthesis: Developing catalytic asymmetric synthesis methods to produce each enantiomer with high purity. nih.govresearchgate.netmdpi.com This could involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of the key bond-forming reactions. york.ac.uk

Stereodivergent Strategies: Designing synthetic pathways that can generate either stereoisomer from a common starting material by selectively altering the sequence of reactions or reagents.

Enzymatic Resolution: Exploring the use of enzymes, such as lipases, for the kinetic resolution of a racemic mixture of this compound to separate the enantiomers.

| Synthetic Approach | Description | Potential Advantages |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Can provide a direct route to one enantiomer. |

| Asymmetric Catalysis | Employs a chiral catalyst to convert a prochiral substrate into a chiral product with a preference for one enantiomer. | Highly efficient, as a small amount of catalyst can produce a large amount of product. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Reliable and often provides high levels of stereocontrol. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. | Can be highly selective and operates under mild conditions. |

Applications in Microbial and Biotechnological Production Systems

The chemical synthesis of specialty fatty acids can be complex and environmentally taxing. Microbial fermentation offers a promising, sustainable alternative for the production of this compound. nih.gov By harnessing and engineering the metabolic pathways of microorganisms, it may be possible to produce this compound from simple, renewable feedstocks like glucose.

Key objectives for future research include:

Host Organism Selection: Identifying and engineering suitable microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, that have a high flux through fatty acid biosynthesis pathways.

Pathway Engineering: Introducing the newly discovered biosynthetic genes for this compound into a host organism. This will likely involve heterologous expression of the specific fatty acid synthase components and enzymes responsible for generating the necessary methylmalonyl-CoA extender unit.

Fermentation Optimization: Developing and optimizing fermentation processes to maximize the titer, yield, and productivity of this compound. mdpi.com This includes fine-tuning factors such as media composition, temperature, pH, and aeration.

Product Recovery: Establishing efficient downstream processing methods to isolate and purify this compound from the fermentation broth.

Integrated Omics Approaches for Systems-Level Understanding

To gain a comprehensive understanding of the biosynthesis and biological impact of this compound, a systems-level approach is necessary. Integrated "omics" technologies can provide a holistic view of the cellular processes affected by or involved in the production of this compound.

Future research should leverage:

Genomics and Transcriptomics: To identify the complete set of genes involved in the biosynthesis and regulation of this compound and to study how their expression changes under different conditions.

Proteomics: To identify and quantify the proteins (enzymes, regulatory proteins) directly involved in the metabolic pathway. nih.govmdpi.commdpi.com Proteomic analysis can confirm the expression of biosynthetic enzymes and may reveal post-translational modifications that regulate their activity.

Metabolomics: To analyze the complete profile of metabolites in a biological system. nih.govnih.gov This can be used to trace the flow of carbon through the biosynthetic pathway, identify metabolic bottlenecks, and discover the downstream effects of this compound on cellular metabolism.

By integrating these multi-omics datasets, researchers can construct detailed models of the metabolic networks governing this compound, paving the way for more rational and effective metabolic engineering strategies and a deeper understanding of its biological significance.

Q & A

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer : Conduct a systematic review of existing data, noting variables like solvent systems, temperature calibration, and sample preparation. For example, solubility discrepancies may arise from pH variations or co-solvents. Replicate experiments under standardized conditions (e.g., 25°C in PBS buffer) and perform meta-analysis using random-effects models to quantify heterogeneity . Use Bland-Altman plots to visualize agreement between datasets .

Q. What experimental strategies can optimize the detection of this compound in complex biological matrices (e.g., serum, tissue)?

- Methodological Answer : Employ derivatization techniques (e.g., methylation or silylation) to enhance volatility for GC-MS analysis. Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE) with ethyl acetate improves recovery rates from lipid-rich samples. Validate methods using spike-and-recovery experiments (80–120% recovery range) and limit of detection (LOD) calculations via signal-to-noise ratios . For tissue samples, homogenize in 10× PBS and centrifuge at 15,000×g to remove particulates .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Use Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., PPAR-γ). Validate predictions with in vitro assays, such as IC₅₀ measurements for enzyme inhibition. Cross-reference results with cheminformatics databases (e.g., PubChem) to identify structural analogs .

Data Analysis & Reporting

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Account for clustered data (e.g., repeated measurements per subject) via mixed-effects models with participant-ID as a random effect . Report 95% confidence intervals and adjust for multiple comparisons (Bonferroni correction) .

Q. How should researchers handle conflicting spectroscopic data (e.g., NMR shifts) when characterizing novel this compound analogs?

- Methodological Answer : Re-run spectra under identical conditions (solvent, temperature, concentration) and compare with reference compounds. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. For unresolved conflicts, perform X-ray crystallography to confirm molecular geometry . Document raw data and processing parameters (e.g., apodization functions in FTIR) for transparency .

Experimental Design Considerations

Q. What controls are essential in studies investigating this compound’s metabolic effects?

- Methodological Answer : Include negative controls (vehicle-only, e.g., DMSO) and positive controls (e.g., palmitic acid for lipid metabolism assays). For in vitro studies, use cell lines with validated fatty acid uptake pathways (e.g., HepG2 for liver metabolism). Normalize data to protein content (Bradford assay) or housekeeping genes (GAPDH) .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Methodological Answer : Publish detailed methods, including reagent lot numbers (e.g., Sigma-Aldrich MUA batches) and equipment calibration records (e.g., GC column temperature gradients). Use IUPAC nomenclature for compound descriptions and provide spectral data (NMR, MS) as supplementary material . Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.